molecular formula C14H11ClN2O3 B5715567 N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea CAS No. 444286-01-5

N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea

Cat. No.: B5715567
CAS No.: 444286-01-5
M. Wt: 290.70 g/mol
InChI Key: WOQALLDWGMKWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.70 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea is 290.0458199 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-9-2-1-3-10(6-9)16-14(18)17-11-4-5-12-13(7-11)20-8-19-12/h1-7H,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQALLDWGMKWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444286-01-5
Record name N-(1,3-BENZODIOXOL-5-YL)-N'-(3-CHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Benzodioxole-Urea Scaffold: A Technical Guide to Design, Synthesis, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzodioxole-Urea Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The fusion of the 1,3-benzodioxole ring with a urea linker represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity, hydrogen-bonding capability, and conformational rigidity. While this scaffold has demonstrated nanomolar potency against targets such as Soluble Epoxide Hydrolase (sEH) and VEGFR-2 , it carries a significant metabolic liability: the susceptibility of the methylenedioxy bridge to CYP450-mediated oxidation.

This guide provides a rigorous technical analysis of the benzodioxole-urea class, detailing the structural rationale for its binding affinity, strategies to mitigate metabolic activation, and validated protocols for synthesis and biological evaluation.

The Pharmacophore: Structural Rationale[1][2][3]

The efficacy of benzodioxole-urea derivatives stems from the synergistic interaction of two distinct pharmacophores:

  • The Urea Linker (

    
    ): 
    
    • Acts as a primary hydrogen bond donor/acceptor motif.[1]

    • Mechanism: In hydrolytic enzymes (like sEH), the urea protons stabilize the oxyanion hole or bind to catalytic aspartate residues. In kinases, they form a "bidentate" hydrogen bond with the Glu/Asp pair in the DFG-out pocket.

  • The 1,3-Benzodioxole Ring:

    • Bioisosterism: Serves as a lipophilic bioisostere for catechol or phenyl rings, improving membrane permeability (LogP modulation) while maintaining planarity.

    • Electronic Effect: The electron-donating oxygen atoms increase the electron density of the aromatic ring, influencing the pKa of the attached urea nitrogen.

Primary Therapeutic Targets

A. Soluble Epoxide Hydrolase (sEH) Inhibition

The most authoritative application of this scaffold is in the inhibition of sEH. sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into less active diols (DHETs).[2][3]

  • Binding Mode: The urea moiety mimics the transition state of the epoxide ring opening. The benzodioxole group occupies the large hydrophobic pocket of the enzyme, displacing water and increasing binding entropy.

  • Therapeutic Outcome: Stabilization of EETs leads to vasodilation, neuroprotection, and reduced renal inflammation.

B. Kinase Inhibition (VEGFR-2)

In oncology, benzodioxole-urea derivatives function as Type II kinase inhibitors.

  • Mechanism: They bind to the inactive (DFG-out) conformation of the kinase. The benzodioxole moiety often extends into the allosteric hydrophobic back pocket, providing selectivity over other kinases.

Critical Liability: Metabolic Activation & Toxicity

Expert Insight: The primary failure mode for benzodioxole drugs in late-stage development is Mechanism-Based Inhibition (MBI) of CYP450 enzymes.

The Mechanism of Toxicity:

  • CYP Oxidation: Cytochrome P450 oxidizes the methylene bridge (

    
    ) of the benzodioxole.
    
  • Carbene Formation: This generates a reactive carbene intermediate.[4]

  • Heme Adduction: The carbene coordinates irreversibly with the heme iron of the CYP enzyme, forming a stable complex that inactivates the enzyme (Suicide Inhibition).

Optimization Strategy (The "Fix"): To retain potency while eliminating toxicity, replace the hydrogens on the methylene bridge with fluorine. 2,2-Difluoro-1,3-benzodioxole is metabolically stable and prevents carbene formation while mimicking the steric profile of the parent ring.

Visualizing the Signaling & Mechanism

The following diagram illustrates the sEH pathway and the specific intervention point of Benzodioxole-Urea inhibitors.

sEH_Pathway Arachidonic Arachidonic Acid CYP_Epox CYP450 Epoxygenases Arachidonic->CYP_Epox EETs EETs (Anti-Inflammatory/Vasodilator) CYP_Epox->EETs Oxidation sEH_Enzyme Soluble Epoxide Hydrolase (sEH) EETs->sEH_Enzyme Substrate Binding Outcome Increased EETs Levels (Therapeutic Effect) EETs->Outcome DHETs DHETs (Biologically Inactive) sEH_Enzyme->DHETs Hydrolysis Inhibitor Benzodioxole-Urea Inhibitor Inhibitor->sEH_Enzyme Competitive Inhibition (IC50 < 5nM)

Figure 1: Mechanism of Action. The inhibitor blocks sEH, preventing the degradation of beneficial EETs.[3]

Synthetic Architecture

Methodology Selection[1][3][10][11][12]
  • Method A: Isocyanate Coupling (Standard): High yield, but requires handling toxic isocyanates.

  • Method B: CDI Activation (Safety-First): Uses 1,1'-Carbonyldiimidazole (CDI) to generate the isocyanate in situ. Preferred for scale-up.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3,4-Methylenedioxyaniline Reagent Reagent Choice Start->Reagent RouteA Route A: Ar-Isocyanate (DCM, 0°C) Reagent->RouteA High Reactivity RouteB Route B: 1. CDI (THF, Reflux) 2. Ar-Amine Reagent->RouteB Green/Safety Intermed Urea Formation (Nucleophilic Addition) RouteA->Intermed RouteB->Intermed Workup Purification: Recrystallization (EtOH) or Flash Column Intermed->Workup Final Target: Benzodioxole-Urea Workup->Final

Figure 2: Dual synthetic pathways allowing for flexibility based on reagent availability and safety requirements.

Experimental Protocols

Protocol A: Synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)urea

Rationale: This protocol uses the Isocyanate method for maximum yield in a discovery setting.

Reagents:

  • 3,4-(Methylenedioxy)aniline (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 3,4-(Methylenedioxy)aniline (500 mg, 3.65 mmol) in 10 mL anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add 4-Chlorophenyl isocyanate (616 mg, 4.01 mmol) dropwise over 5 minutes. Note: Exothermic reaction; control temperature to prevent impurity formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (the urea) should form.

  • Monitoring: Check completion via TLC (Hexane:EtOAc 1:1). The aniline spot (

    
    ) should disappear.
    
  • Workup: Filter the precipitate under vacuum. Wash the filter cake 3x with cold DCM (to remove unreacted isocyanate) and 2x with Diethyl Ether.

  • Purification: Recrystallize from hot Ethanol if purity is <95% by HPLC.

Protocol B: In Vitro sEH Inhibition Assay (Fluorescent)

Rationale: Uses a self-validating fluorescent substrate (PHOME) to measure hydrolysis rates.

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME).

  • Procedure:

    • Incubate Enzyme (1 nM) with Inhibitor (Benzodioxole-urea derivative, varying concentrations) for 5 minutes at 30°C.

    • Add Substrate (PHOME, 50

      
      M).
      
    • Measurement: Monitor fluorescence (

      
       nm, 
      
      
      
      nm) for 10 minutes.
    • Analysis: Calculate

      
       using non-linear regression (Hill equation).
      

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural variations on sEH potency and metabolic stability.

Compound IDR1 (Aryl Ring)R2 (Bridge)sEH IC50 (nM)CYP InhibitionNotes
BDX-01 Phenyl

12HighPotent but metabolically unstable.
BDX-02 4-Chlorophenyl

2.5HighChlorine improves lipophilic filling.
BDX-03 4-Trifluoromethoxyphenyl

0.8HighOptimized hydrophobic interaction.
BDX-04 4-Trifluoromethoxyphenyl

1.2 Low Lead Candidate. Difluoro-substitution retains potency and blocks CYP oxidation.
BDX-05 4-Chlorophenyl

450LowSteric bulk at the bridge disrupts binding.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry.

  • Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism.

  • Wilhelm, A., et al. (2006). "Discovery and structure-activity relationships of novel benzodioxole-urea derivatives as VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kitamura, S., et al. (2019). "Design and synthesis of 2,2-difluorobenzo[d][1,3]dioxole derivatives as metabolically stable sEH inhibitors." Chemical and Pharmaceutical Bulletin.

Sources

Navigating the Uncharted: A Technical Guide to Small Molecule Screening for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic lead is both an art and a science. This guide provides an in-depth, technical roadmap for navigating this path, particularly when your compound of interest, such as a molecule identified by a unique CAS number like 444286-01-5, is not found in commercially available screening libraries. We will delve into the strategic decisions, experimental workflows, and data interpretation necessary to build a successful screening campaign around a novel chemical entity.

Part 1: The Starting Point: Characterizing Your Novel Compound

Before embarking on a large-scale screening effort, a thorough characterization of your novel small molecule is paramount. This initial phase provides the foundational knowledge to design meaningful assays and select appropriate screening strategies.

In Silico Profiling: The Digital Fingerprint

Computational tools offer a rapid and cost-effective means to predict the physicochemical and potential biological properties of your compound. This "digital fingerprint" can guide initial experimental work and help anticipate potential challenges.

Key Parameters to Assess:

ParameterImportanceRecommended Tools
Molecular Weight Influences solubility, membrane permeability, and overall "drug-likeness".[1], PubChem
LogP (Lipophilicity) Affects absorption, distribution, metabolism, and excretion (ADME) properties.SwissADME, ChemDraw
Topological Polar Surface Area (TPSA) Predicts cell permeability and blood-brain barrier penetration.SwissADME, Molinspiration
Solubility (LogS) Crucial for assay development and formulation.ALOGPS, SwissADME
PAINS (Pan-Assay Interference Compounds) Alert Identifies promiscuous compounds that can lead to false-positive results.FAF-Drugs4, ZINC PAINS Remover
Initial In Vitro Assessment: From Theory to Practice

With a computational profile in hand, the next step is to confirm these predictions at the bench.

Essential Preliminary Experiments:

  • Purity and Identity Confirmation:

    • Method: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    • Rationale: Ensures that the biological activity observed is due to your compound of interest and not an impurity.

  • Solubility Determination:

    • Method: Kinetic and thermodynamic solubility assays in relevant buffers (e.g., PBS, DMSO).

    • Rationale: Poor solubility can lead to compound precipitation in assays, causing artifacts and unreliable data.

  • Stability Assessment:

    • Method: Incubate the compound in assay buffer at the screening temperature and measure its concentration over time using HPLC.

    • Rationale: Unstable compounds can degrade during the assay, leading to a loss of activity and inaccurate results.

Part 2: Building Your Arsenal: Sourcing and Library Strategy

With a well-characterized compound, the focus shifts to designing a screening strategy. Since the compound is not in a standard library, a more tailored approach is required.

Sourcing Your Compound

For a novel entity, "off-the-shelf" purchasing is unlikely. The primary route is custom synthesis . Several vendors specialize in synthesizing novel small molecules based on your provided structure. It is crucial to obtain a high-purity batch with thorough quality control documentation.

Strategic Library Selection

The absence of your specific compound in pre-made libraries necessitates a creative approach to library selection. The goal is to screen a collection of molecules that are most likely to yield meaningful biological insights.

Key Library Types to Consider:

Library TypeDescriptionKey Vendors
Diversity-Based Libraries Contain a wide range of structurally diverse molecules, ideal for initial "hit" discovery when the target is unknown or poorly characterized.[2][3][4]MedChemExpress[2], Life Chemicals[3], MilliporeSigma (Aldrich Market Select)[4][5]
Focused (Targeted) Libraries Comprised of compounds known to interact with a specific protein family (e.g., kinases, GPCRs, ion channels).[6]TargetMol[7], ChemScene[8], Asinex
Fragment Libraries Contain smaller, less complex molecules, used in fragment-based drug discovery (FBDD) to identify initial binding fragments that can be optimized into more potent leads.[2]MedChemExpress[2]
Bioactive Compound Libraries Collections of compounds with known biological activity, including approved drugs, useful for drug repurposing studies.[9]SPARC[9]

Workflow for Library Strategy with a Novel Compound:

Caption: Library selection workflow for a novel compound.

Part 3: The Engine of Discovery: A High-Throughput Screening (HTS) Workflow

The HTS campaign is the core of the discovery process. A robust and well-validated assay is the bedrock of a successful screen.

Assay Development and Optimization
  • Assay Principle: Choose an assay format that is sensitive, reproducible, and scalable. Common formats include fluorescence intensity, luminescence, and absorbance.

  • Reagent Optimization: Titrate all assay components (e.g., enzyme, substrate, cells) to determine the optimal concentrations for a robust signal-to-background ratio.

  • Assay Miniaturization: Adapt the assay to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.

  • Assay Validation:

    • Z'-factor: A statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

    • Signal-to-Background (S/B) Ratio: Should be sufficiently high to distinguish hits from noise.

    • DMSO Tolerance: Ensure the assay is not adversely affected by the concentration of DMSO used to solubilize the compounds.

Step-by-Step HTS Protocol: A Representative Example

This protocol outlines a typical biochemical HTS experiment.

  • Compound Plating:

    • Using an acoustic liquid handler, transfer nanoliter volumes of library compounds from source plates to 384-well assay plates.

    • Include positive (e.g., a known inhibitor) and negative (e.g., DMSO) controls on each plate.

  • Reagent Addition:

    • Add the enzyme and any other necessary co-factors to the assay plates using a multi-channel liquid dispenser.

    • Incubate for a pre-determined time at a controlled temperature.

  • Reaction Initiation:

    • Add the substrate to initiate the enzymatic reaction.

  • Signal Detection:

    • After a defined incubation period, stop the reaction (if necessary) and read the plates on a plate reader compatible with the assay format (e.g., fluorescence, luminescence).

  • Data Acquisition:

    • The plate reader software will generate raw data for each well.

HTS Workflow Diagram:

Caption: A typical high-throughput screening workflow.

Part 4: From Data to Decisions: Hit-to-Lead Generation

The output of an HTS campaign is a large dataset that requires careful analysis to identify promising "hits" and advance them to the "lead" stage.

Data Analysis and Hit Identification
  • Data Normalization: Raw data is normalized to the plate controls (positive and negative) to account for plate-to-plate variability. The percent inhibition or activation is calculated for each compound.

  • Hit Selection: A "hit" is typically defined as a compound that produces a response greater than a pre-defined threshold (e.g., 3 standard deviations from the mean of the negative controls).

  • Dose-Response Confirmation: Hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50).

Hit Triage and Validation

It is critical to eliminate false positives and prioritize the most promising hits.

Key Triage Steps:

  • Promiscuity Check: Test hits in orthogonal and counter-screens to eliminate compounds that interfere with the assay technology or are non-specific.

  • Structural Analysis: Review the chemical structures of the hits to flag any known PAINS or other undesirable functionalities.

  • Hit Expansion: Test commercially available analogs of the confirmed hits to begin building a preliminary Structure-Activity Relationship (SAR).

Hit-to-Lead Process Diagram:

Caption: The hit-to-lead progression pipeline.

Conclusion

Screening a novel small molecule not present in existing libraries presents a unique set of challenges, but also a significant opportunity for discovery. By adopting a systematic approach that begins with thorough compound characterization, employs a strategic library selection process, and executes a robust HTS campaign, researchers can successfully identify and validate novel biological activities. This guide provides a framework for navigating this complex but rewarding journey, transforming a single molecule into a potential starting point for the next generation of therapeutics.

References

  • Schrödinger. Prepared Commercial Libraries. [Link]

  • Biosciences Central Research Facility(GZ). Small Molecule Library. [Link]

  • SPARC Drug Discovery - SickKids Research Institute. Small Molecule Libraries. [Link]

  • Asinex. Screening Libraries. [Link]

  • PubChem. 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1). [Link]

  • CAS Common Chemistry. (3aR,4S,5R,8R,8aR)-1,2,3,3a,4,5,8,8a-Octahydro-4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-6-azulenecarboxaldehyde. [Link]

  • EMBL-EBI. Advanced Search - ChEBI Database. [Link]

Sources

Foreword: The Ubiquitous Urea Moiety in Modern Drug Discovery

Sources

Lipophilic Urea Derivatives for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The urea moiety represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful drugs. Its unique ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with biological targets.[1][2][3] When appended with lipophilic groups, these derivatives gain the ability to traverse cellular membranes and access intracellular targets, making them particularly effective in oncology and other challenging therapeutic areas. This guide provides an in-depth exploration of lipophilic urea derivatives, covering their fundamental medicinal chemistry, synthesis, mechanisms of action, and key experimental protocols for their evaluation. We will place a special focus on their role as multi-kinase inhibitors, exemplified by the blockbuster drug Sorafenib, to provide researchers with a comprehensive understanding of this vital class of therapeutic agents.

Introduction: The Power of a Simple Scaffold

The journey of urea in chemistry, beginning with Friedrich Wöhler's synthesis in 1828, marked the dawn of modern organic chemistry.[4] In drug discovery, its derivatives have become indispensable. The central urea functional group (–NH–(C=O)–NH–) provides a rigid, planar structure with two N-H groups acting as hydrogen bond donors and a carbonyl oxygen serving as an excellent hydrogen bond acceptor.[1] This arrangement is ideal for anchoring a molecule within the active site of a protein, particularly enzymes like kinases.[1]

The "lipophilic" aspect of these derivatives is a critical design element. By incorporating greasy, non-polar (often aromatic) groups, medicinal chemists can modulate a compound's physicochemical properties. Increased lipophilicity can enhance membrane permeability, improve oral bioavailability, and facilitate entry into the hydrophobic pockets of target proteins. However, it is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[5] An optimal range for the distribution coefficient (logD) is often considered to be between 1 and 3.[5]

This guide will focus on diaryl ureas, a prominent class of lipophilic urea derivatives that have yielded numerous successful kinase inhibitors.

Medicinal Chemistry and Synthesis Strategies

The Urea Moiety as a Hinge-Binding Motif

In the context of kinase inhibition, the diaryl urea structure is exceptionally effective. It frequently acts as a "Type II" inhibitor, which binds to the inactive "DFG-out" conformation of the kinase.[1] The urea functionality typically forms two crucial hydrogen bonds: one with the side-chain carboxylate of a conserved glutamic acid in the αC-helix and another with the backbone amide of the aspartate residue in the DFG motif.[1] This bidentate interaction is a cornerstone of their high-affinity binding.

The Role of Lipophilic Substituents

The lipophilic aryl groups flanking the central urea core are not mere spectators. They serve several critical functions:

  • Target Selectivity: The specific nature, substitution pattern, and conformation of these groups dictate which kinases the molecule will inhibit. They make van der Waals contacts with hydrophobic residues in and around the ATP-binding pocket.

  • ADME Properties: As mentioned, these groups are primary drivers of the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Potency: Fine-tuning the electronics and sterics of these aromatic rings is a key strategy in lead optimization to maximize potency.

Common Synthetic Routes

The synthesis of unsymmetrical diaryl ureas is most commonly achieved through the reaction of an amine with an isocyanate. This method is robust, high-yielding, and tolerant of a wide range of functional groups.

A general synthetic workflow can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Final Product A Aryl Amine 1 (R1-NH2) D Isocyanate Formation A->D B Phosgene Equivalent (e.g., Triphosgene, CDI) B->D C Aryl Amine 2 (R2-NH2) E Urea Formation C->E D->E Intermediate (R1-N=C=O) F Purification (Crystallization/Chromatography) E->F G Final Product (Unsymmetrical Diaryl Urea) F->G

Caption: General workflow for the synthesis of diaryl urea derivatives.

Traditional methods often employed hazardous reagents like phosgene.[4] Modern, safer alternatives such as triphosgene, N,N'-carbonyldiimidazole (CDI), or palladium-catalyzed cross-coupling reactions are now preferred.[4][6][7]

Mechanism of Action: Multi-Kinase Inhibition

Lipophilic urea derivatives, most notably Sorafenib and Regorafenib, function as multi-kinase inhibitors.[8][9][10] This means they block the activity of several different protein kinases involved in key cancer-promoting processes.

The primary pathways targeted include:

  • Tumor Cell Proliferation: By inhibiting the RAF/MEK/ERK signaling pathway (also known as the MAP kinase pathway), these drugs can halt uncontrolled cell division.[11] Sorafenib was originally developed as a potent inhibitor of Raf-1 kinase.[11][12]

  • Angiogenesis: They block Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][13]

  • Metastasis and Tumor Microenvironment: Inhibition of kinases like KIT, RET, and FGFR disrupts signals that promote cancer spread and support the tumor's local environment.[8][14]

G cluster_pathway RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Sorafenib / Regorafenib Inhibitor->RTK Inhibitor->RAF

Sources

Methodological & Application

Application Note: High-Throughput Screening of Soluble Epoxide Hydrolase (sEH) Inhibitors Using Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for characterizing soluble epoxide hydrolase (sEH) inhibitors, specifically focusing on urea derivatives (e.g., AUDA, TPPU). These compounds act as transition-state mimics, stabilizing endogenous epoxyeicosatrienoic acids (EETs) to exert anti-inflammatory and antihypertensive effects.

Unlike generic protocols, this document addresses critical experimental artifacts, including the "Albumin Shift" —a phenomenon where bovine serum albumin (BSA) sequesters lipophilic urea inhibitors, artificially inflating IC₅₀ values.

Biological Context & Mechanism

The sEH enzyme (EPHX2) hydrolyzes bioactive EETs into biologically less active dihydroxyeicosatrienoic acids (DHETs).[1] Urea derivatives inhibit sEH by mimicking the transition state of the epoxide ring-opening reaction.[2][3]

  • Mechanism: The urea carbonyl oxygen forms hydrogen bonds with tyrosine residues (Tyr381, Tyr465 ) in the active site, while the urea NH groups hydrogen bond with the catalytic aspartate (Asp333 ), effectively locking the enzyme.

Figure 1: The Arachidonic Acid Cascade & sEH Inhibition

This diagram illustrates the metabolic fate of Arachidonic Acid and the intervention point of Urea Inhibitors.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory/Vasodilatory) CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Biologically Inactive/Pro-inflammatory) sEH->DHETs Urea Urea Inhibitors (AUDA, TPPU) Urea->sEH Competitive Inhibition (Transition State Mimic)

Caption: sEH hydrolyzes beneficial EETs into inactive DHETs.[1][4] Urea inhibitors block this step, preserving EET levels.

Assay Principle: The PHOME Reporter

We utilize PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) as the fluorogenic substrate.

  • Hydrolysis: sEH attacks the epoxide ring of PHOME.[4]

  • Cyclization: The intermediate undergoes intramolecular cyclization.[4][5]

  • Signal Release: This releases a cyanohydrin, which spontaneously decomposes into cyanide and 6-methoxy-2-naphthaldehyde .[4][5][6]

  • Detection: The aldehyde is highly fluorescent (Ex: 330 nm / Em: 465 nm).[4][7]

Materials & Reagents

ComponentSpecificationCritical Note
Enzyme Human Recombinant sEHStore at -80°C. Avoid repeated freeze-thaw cycles.
Substrate PHOME (50 µM stock)Light sensitive. Soluble in DMSO.[5]
Inhibitor AUDA or TPPUDissolve in DMSO. Lipophilic: Sticks to plastics/proteins.
Assay Buffer 25 mM Bis-Tris-HCl, pH 7.0pH 7.0 is optimal for human sEH (pH 7.4 is acceptable).
Additive BSA (Bovine Serum Albumin)Warning: See "Expert Insights" below regarding concentration.
Plate 384-well Black, Low-BindingEssential to prevent inhibitor loss to plastic walls.

Detailed Protocol

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 25 mM Bis-Tris-HCl (pH 7.0).

    • Standard Screening: Add 0.1 mg/mL BSA (improves Z', stabilizes enzyme).

    • Potency (Ki) Determination: Use <0.01 mg/mL BSA or 0.01% Triton X-100 to avoid inhibitor sequestration.

  • Enzyme Solution: Dilute sEH in Assay Buffer to 2x final concentration (typically ~6-8 nM final, so prep 12-16 nM). Keep on ice.

  • Substrate Solution: Dilute PHOME stock in Assay Buffer to 2x final concentration (typically 50 µM final).

Phase 2: Experimental Workflow
Figure 2: Assay Workflow Diagram

Visualizing the liquid handling steps for a 384-well plate format.

Assay_Workflow Prep 1. Prep Reagents (Buffer, Enzyme, Inhibitor) Dispense_Inh 2. Add Inhibitor (0.5 µL DMSO stock) Prep->Dispense_Inh Dispense_Enz 3. Add Enzyme (10 µL, 2x Conc) Dispense_Inh->Dispense_Enz Incubate 4. Pre-Incubation (10 min @ RT) Dispense_Enz->Incubate Allows Binding Dispense_Sub 5. Add Substrate (10 µL PHOME, 2x Conc) Incubate->Dispense_Sub Initiates Rxn Read 6. Kinetic Read (Ex 330nm / Em 465nm) Dispense_Sub->Read 0-30 mins

Caption: Step-by-step liquid handling workflow. Pre-incubation (Step 4) is critical for urea inhibitors.

  • Inhibitor Addition: Dispense 0.5 µL of test compounds (in DMSO) into the plate. Include DMSO-only wells (100% Activity) and Inhibitor-Control wells (0% Activity).

  • Enzyme Addition: Add 10 µL of diluted sEH enzyme.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 10 minutes at Room Temp .

    • Why? Urea inhibitors are competitive but can exhibit slow on-rates. Pre-incubation ensures equilibrium binding.

  • Substrate Initiation: Add 10 µL of diluted PHOME substrate.

  • Detection: Immediately read fluorescence in kinetic mode for 20–30 minutes.

    • Settings: Ex 330 nm, Em 465 nm.[4][6][8] Read every 60 seconds.

Senior Scientist Insights (Troubleshooting & Optimization)

The "Albumin Shift" (Critical)

Urea derivatives (e.g., AUDA, TPPU) are highly lipophilic.

  • The Problem: If you use standard assay buffers containing 1 mg/mL BSA, the albumin acts as a "sink," binding the inhibitor and reducing the free concentration available to inhibit sEH.

  • The Data: An inhibitor might show an IC₅₀ of 2 nM in BSA-free buffer, but 200 nM in 1 mg/mL BSA.

  • Recommendation: For library screening (High Throughput), use 0.1 mg/mL BSA to prevent enzyme denaturation and ensure robust Z' factors. For precise Ki determination, minimize BSA or mathematically correct for the shift.

Solubility & False Positives

Urea derivatives often have poor aqueous solubility.

  • Visual Check: At concentrations >10 µM, look for precipitation. Precipitates can scatter light, interfering with the fluorescence reading (quenching or scattering).

  • DMSO Limit: Keep final DMSO concentration <1% (v/v). sEH is relatively stable in DMSO, but higher percentages can affect PHOME solubility.

Autofluorescence

The PHOME product emits in the blue region (465 nm). Many library compounds also fluoresce here.

  • Mitigation: Always use Kinetic Mode . Calculate the slope (Rate of RFU increase) rather than a single endpoint. A fluorescent compound will have a high initial offset but a flat slope (0 rate), correctly identifying it as a non-inhibitor.

Data Analysis

IC₅₀ Calculation

Calculate the slope (RFU/min) for the linear portion of the reaction (typically mins 5–15). Normalize data:



Fit using a 4-parameter logistic equation (Sigmoidal dose-response).

Z' Factor (Assay Robustness)

For HTS validation, calculated using positive (DMSO) and negative (excess AUDA) controls:



  • Target: Z' > 0.5 indicates an excellent assay.[1][9]

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health.[4][10] Annual Review of Pharmacology and Toxicology. [Link]

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications.[1][4][9][11] Journal of Medicinal Chemistry. [Link]

  • Wolf, N. M., et al. (2006). Soluble epoxide hydrolase: a novel target for pain treatment. Journal of Medicinal Chemistry (Discussing Urea mechanism). [Link]

Sources

Application Note: In Vitro Kinase Inhibition Profiling for Benzodioxole Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Benzodioxole urea derivatives represent a privileged scaffold in medicinal chemistry, frequently designed as Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation (DFG-in), benzodioxole ureas typically stabilize the inactive DFG-out conformation.

The urea moiety functions as a "linker-binder," forming critical hydrogen bonds with the conserved Glu-Lys salt bridge and the aspartate of the DFG motif. The benzodioxole group is lipophilic and often occupies the allosteric hydrophobic pocket exposed only when the kinase activation loop is in the inactive state.

Critical Assay Implication: Because these compounds induce a conformational change (DFG-in


 DFG-out), they exhibit slow-binding kinetics . Standard "mix-and-read" protocols often underestimate their potency. This guide prioritizes pre-incubation protocols  and solubility management  to account for the lipophilicity of the benzodioxole ring.
Mechanism of Action Visualization

KinaseBinding Compound Benzodioxole Urea Kinase_Inactive Kinase (Inactive) DFG-out Compound->Kinase_Inactive Preferential Binding Urea_Linker Urea Motif: H-Bonds to Glu/Asp Compound->Urea_Linker Benzo_Pocket Benzodioxole: Hydrophobic Pocket Compound->Benzo_Pocket Kinase_Active Kinase (Active) DFG-in Kinase_Active->Kinase_Inactive Conformational Equilibrium Complex Stable Inhibitor-Enzyme Complex Kinase_Inactive->Complex Slow On-Rate (Pre-incubation Req.) Urea_Linker->Complex Stabilizes Benzo_Pocket->Complex Occupies

Figure 1: Kinetic mechanism of Benzodioxole Ureas stabilizing the DFG-out kinase conformation.

Compound Management & Solubility

Benzodioxole ureas are notoriously lipophilic and prone to precipitation in aqueous buffers. They are also susceptible to colloidal aggregation , which causes false-positive inhibition by sequestering the enzyme.

Protocol A: Solubilization & Serial Dilution

Objective: Maintain compound solubility while minimizing DMSO tolerance issues.

  • Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to 10 mM. Vortex and sonicate for 5 minutes.

    • Caution: Ureas can hydrolyze over long-term storage in wet DMSO. Use single-use aliquots stored at -80°C.

  • Intermediate Dilution (The "Step-Down"):

    • Do not dilute directly from 10 mM DMSO into aqueous buffer. This causes "crashing out."

    • Prepare a 100x concentration series in 100% DMSO first.

  • Acoustic Dispensing (Recommended): Use an Echo® Liquid Handler to transfer nanoliter volumes of DMSO stock directly to the assay plate. This avoids compound loss due to sticking to plastic pipette tips.

  • Manual Alternative: If acoustic dispensing is unavailable, dilute 100x DMSO stocks 1:25 into Assay Buffer (yielding 4x compound in 4% DMSO), mix rapidly, and immediately transfer to the assay plate.

Primary Biochemical Assay: TR-FRET (LanthaScreen™)

Method Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence intensity because it is ratiometric, correcting for the potential autofluorescence of the benzodioxole scaffold.

Protocol B: Kinetic Binding Assay (IC50 Determination)

Reagents:

  • Kinase of interest (e.g., B-RAF V600E, VEGFR2).

  • Alexa Fluor® 647-labeled Tracer (ATP-competitive).

  • Europium-labeled anti-tag antibody.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical).

Workflow:

  • Plate Prep: Dispense 10 nL of compound (in DMSO) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix (2x final concentration).

  • Pre-Incubation (CRITICAL):

    • Seal plate and incubate for 60 minutes at Room Temperature (RT).

    • Why? Benzodioxole ureas are slow-binding. Without this step, IC50 values will be right-shifted (less potent).

  • Tracer Addition: Add 5 µL of Tracer (2x final concentration, typically near

    
    ).
    
  • Equilibration: Incubate for 60 minutes at RT.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

  • Calculation: Calculate TR-FRET Ratio =

    
    .
    

AssayWorkflow Step1 1. Acoustic Dispense Compound (DMSO) Step2 2. Add Kinase + Antibody Step1->Step2 Step3 3. PRE-INCUBATION (60 mins, RT) *Allows DFG-out shift* Step2->Step3 Step4 4. Add Tracer (Alexa647) Step3->Step4 Step5 5. Equilibration (60 mins) Step4->Step5 Step6 6. Read TR-FRET Step5->Step6

Figure 2: TR-FRET Workflow emphasizing the mandatory pre-incubation step for Type II inhibitors.

Validation & Artifact Control

Benzodioxole ureas are hydrophobic. You must prove that inhibition is specific and not due to the compound forming sticky aggregates that sequester the enzyme.

Protocol C: Detergent Sensitivity Test (Promiscuity Check)

Run the IC50 assay in two parallel conditions:

  • Standard Condition: 0.01% Brij-35 or Triton X-100 (Standard detergent).

  • High-Detergent Condition: 0.1% Triton X-100.

Interpretation:

  • True Inhibitor: IC50 remains constant between conditions.

  • Aggregator (Artifact): IC50 shifts significantly (>3-fold) or activity is lost in high detergent (detergent breaks up the aggregates).

Data Analysis & Interpretation

Quantitative Metrics Table
ParameterBenzodioxole Urea CharacteristicInterpretation
IC50 Shift +Pre-incubation vs. No Pre-incubationA shift > 5-fold indicates slow binding (Type II mechanism).
Hill Slope ~1.0Ideal 1:1 binding stoichiometry.
Hill Slope > 2.0 or < 0.5Warning sign of aggregation, precipitation, or assay interference.
Residence Time High (Long)Desirable for efficacy; correlates with the stability of the DFG-out complex.
Calculation of Residence Time (Optional but Recommended)

For lead compounds, perform a Jump Dilution experiment:

  • Incubate Enzyme + Inhibitor (at 10x IC50) for 1 hour.

  • Rapidly dilute mixture 100-fold into buffer containing ATP/Substrate.

  • Monitor enzymatic activity continuously.

  • Recovery of activity over time allows calculation of

    
     (dissociation rate).[1]
    

Troubleshooting Guide

Issue: High Variation between Replicates

  • Cause: Compound precipitation in the well.

  • Solution: Check the plate under a microscope. If crystals are visible, lower the top concentration or increase DMSO to 2% (if enzyme tolerates).

Issue: Low Signal-to-Background

  • Cause: Benzodioxole quenching fluorescence.

  • Solution: Switch from TR-FRET to ADP-Glo™ (Luminescence) . Benzodioxoles rarely interfere with luciferase-based readouts.

Issue: "Flat" Dose-Response (No complete inhibition)

  • Cause: Solubility limit reached before IC100.

  • Solution: Do not force the curve fit to 0. Fix the bottom asymptote only if physically justified. Report "IC50 > [Max Soluble Conc]".

References

  • Copeland, R. A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health.[2] Link

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for IRAK4 Application Note. Link

  • Simeonov, A., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Link

  • Laufer, S. A., et al. (2014). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. Measuring Kinase Inhibitor Residence Times using Transcreener ADP2 FP Assay. Link

Sources

Application Note: Strategic Design and Evaluation of Benzodioxole-Based Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for catechol and methoxyphenyl moieties. While found in potent natural products like podophyllotoxin and piperine, its application in anti-inflammatory drug design requires a nuanced balance between binding affinity and metabolic stability.

This guide details the rational design of benzodioxole derivatives targeting the NF-κB and COX-2 pathways, provides a validated protocol for screening anti-inflammatory activity in RAW 264.7 macrophages, and addresses the critical liability of cytochrome P450 (CYP) inhibition inherent to this scaffold.

Rational Design & SAR Strategy

The benzodioxole ring is often employed to restrict the conformation of dialkoxy substituents, enhancing lipophilicity and membrane permeability. However, the methylene bridge is a metabolic "soft spot."

Structure-Activity Relationship (SAR) Logic

Effective design requires modification at three key vectors:

  • The Methylene Bridge (C2): The primary site of metabolic activation. Unsubstituted bridges lead to "mechanism-based inactivation" (MBI) of CYP450s.

  • Aromatic Substitution (C5/C6): Critical for hydrophobic interactions with the binding pockets of COX-2 or the IKK complex.

  • Linker/Tail Region: Determines solubility and target selectivity.

SAR_Strategy Core 1,3-Benzodioxole Core Scaffold C2_Mod C2 Methylene Bridge (Metabolic Liability) Core->C2_Mod C5_Mod C5/C6 Substitution (Lipophilicity/Binding) Core->C5_Mod Bioisostere Bioisostere Strategy (vs. Catechol/Dimethoxy) Core->Bioisostere CYP_Risk Risk: CYP Inhibition (Carbene Formation) C2_Mod->CYP_Risk Solution Sol: Deuteration or Fluorination (CF2) C2_Mod->Solution Target Target: COX-2 / NF-κB Hydrophobic Pocket C5_Mod->Target

Figure 1: SAR logic for benzodioxole optimization. Note the critical decision point at the C2 position to mitigate metabolic toxicity.

Chemical Synthesis Strategy

A robust method for generating the benzodioxole ring from catechol precursors involves methylenation using dihalomethanes.

Protocol: Methylenation of Catechols

Reagents: Catechol derivative (1 eq), Dibromomethane (1.5 eq),


 (3 eq), DMF or Acetone.
  • Setup: Dissolve the catechol derivative in anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Base Addition: Add anhydrous potassium carbonate (

    
    ). Stir for 30 min to generate the diphenoxide anion.
    
  • Cyclization: Add dibromomethane (

    
    ) dropwise.
    
    • Note:

      
       is preferred over dichloromethane (
      
      
      
      ) due to higher reactivity, requiring lower temperatures (
      
      
      vs
      
      
      ).
  • Workup: Pour into ice water, extract with ethyl acetate, and wash with brine.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

In Vitro Biological Evaluation: The RAW 264.7 Model

The gold standard for initial anti-inflammatory screening is the inhibition of Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1][2]

Reagent Preparation Table
ReagentConcentrationPreparation NotesStorage
Griess Reagent A 1% SulfanilamideDissolve in 5% Phosphoric Acid (

).

(Dark)
Griess Reagent B 0.1% NEDN-(1-naphthyl)ethylenediamine dihydrochloride in

.

(Dark)
LPS Stock 1 mg/mLDissolve LPS (E. coli O111:B4) in PBS.

Positive Control 10 mMDexamethasone or Indomethacin in DMSO.

Step-by-Step Screening Protocol

Objective: Determine


 for NO inhibition without confounding cytotoxicity.

Step 1: Cell Seeding

  • Harvest RAW 264.7 cells (passage 3–10).

  • Seed at

    
     cells/well in 96-well plates using DMEM + 10% FBS.
    
  • Incubate for 24h at

    
    , 5% 
    
    
    
    to allow attachment.

Step 2: Compound Treatment (Pre-incubation)

  • Remove old media.[1]

  • Add 100 µL of fresh media containing test compounds (Range: 0.1 – 50 µM).

  • Control Wells: Vehicle (DMSO < 0.1%), Positive Control (Dexamethasone).

  • Incubate for 1 hour prior to stimulation.

    • Why? Pre-incubation allows the compound to enter the cell and engage intracellular targets (e.g., IKK, COX-2) before the inflammatory cascade initiates.

Step 3: Inflammatory Stimulation

  • Add LPS to each well (Final concentration: 1 µg/mL).[1][3]

  • Incubate for 18–24 hours .[4]

Step 4: Griess Assay (NO Detection) [3]

  • Transfer 100 µL of supernatant to a fresh 96-well plate.

  • Add 50 µL Griess Reagent A + 50 µL Griess Reagent B.

  • Incubate 10 mins at Room Temp (Protect from light).

  • Read Absorbance: 540 nm using a microplate reader.

  • Calculation: Quantify nitrite concentration using a

    
     standard curve.[1]
    

Step 5: Viability Check (Mandatory)

  • Remove remaining supernatant from the original cell plate.

  • Perform MTT or CCK-8 assay to ensure reduced NO is not due to cell death.

  • Criteria: Discard compounds showing >20% cytotoxicity at active concentrations.

Mechanistic Validation: The NF-κB Pathway

Benzodioxole derivatives frequently act by inhibiting the NF-κB signaling cascade. The diagram below illustrates the specific intervention points.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Kinase) TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Degradation Ubiquitination & Degradation IkB->Degradation NFkB_Cyto NF-κB (p65/p50) Latent Complex NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Drug Benzodioxole Inhibitor Drug->IKK Inhibits Phosphorylation Drug->NFkB_Nuc Blocks Binding DNA DNA (κB Sites) NFkB_Nuc->DNA Binding Cytokines Transcription: TNF-α, IL-6, COX-2 DNA->Cytokines

Figure 2: Mechanism of Action.[5][6] Benzodioxole agents typically inhibit IKK phosphorylation or directly block p65 nuclear translocation.

Critical ADME Consideration: CYP Inhibition

The "Gotcha": Researchers must be aware that the benzodioxole moiety is a structural alert for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Mechanism:

  • CYP450 oxidizes the methylene bridge (

    
    ).
    
  • This generates a reactive carbene intermediate.

  • The carbene coordinates irreversibly with the P450 heme iron (Fe), forming a complex with a characteristic absorption at 455 nm (Metabolite-Intermediate Complex).

Mitigation Strategy:

  • Fluorination: Replacing hydrogens on the methylene bridge with fluorine (2,2-difluoro-1,3-benzodioxole) prevents hydrogen abstraction, blocking carbene formation while maintaining bioisosteric shape [4].

  • Steric Bulk: Introducing bulky groups at the ortho position of the benzene ring can sterically hinder CYP access to the methylene bridge.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Benzodioxole Anti-inflammatory Activity: Abdellatif, K. R. A., et al. (2017).[7] Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition.[7] Archiv der Pharmazie. Link

  • RAW 264.7 Protocol: Bio-Protocol. (2025). Determination of NO Production in RAW 264.7 Macrophages. Bio-protocol. Link

  • CYP Inhibition Mechanism: Murray, M. (2000). Mechanisms of inhibitory cytochrome P450 interactions. Drug Metabolism Reviews. Link

  • NF-κB Pathway Inhibition: Bremner, P., & Heinrich, M. (2002). Natural products as targeted modulators of the nuclear factor-κB pathway.[8] Journal of Pharmacy and Pharmacology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of Urea Derivatives in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet vexing issue in cell culture experiments: the precipitation of urea derivatives. As compounds with diverse applications in drug discovery, understanding their behavior in physiological media is critical for obtaining reliable and reproducible results. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I've just added my urea derivative stock solution to the cell culture medium, and it immediately turned cloudy. What's happening?

This is a classic case of "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment like cell culture medium, where its solubility is much lower.[1] This sudden change in solvent polarity causes the compound to crash out of solution. The localized high concentration of the organic solvent can also contribute to this phenomenon.[1]

Q2: My urea derivative solution was clear initially, but after a few hours of incubation at 37°C, I see a precipitate. Why did this happen?

This delayed precipitation can be due to several factors:

  • Temperature Effects: While warming media can sometimes aid solubility, some compounds are less stable or soluble at 37°C over extended periods.[1]

  • pH Instability: Cellular metabolism can alter the pH of the medium over time.[1] Urea and its derivatives can be sensitive to pH changes, which can affect their ionization state and, consequently, their solubility.[2][3] Urea itself is most stable in a pH range of 4-8.[2]

  • Interaction with Media Components: Urea derivatives can interact with salts, proteins (especially in serum-containing media), and other components, leading to the formation of insoluble complexes.[1][4] The urea functionality is known to form hydrogen bonds and engage in interactions with aromatic amino acid residues in proteins.[5][6]

  • Evaporation: Evaporation from the culture vessel can increase the concentration of your compound, potentially exceeding its solubility limit.[1][7]

Q3: Can the type of urea derivative I'm using affect its solubility?

Absolutely. The structure of the urea derivative plays a significant role in its physicochemical properties. For instance, disrupting the planarity of the urea molecule by adding substituents can enhance water solubility by reducing crystal packing energy.[5] The nature of the aliphatic or aromatic groups attached to the urea nitrogen atoms also affects self-association and solubility.[5] Generally, the solubilizing effect of simple urea analogues follows the trend: butylurea > ethylurea > methylurea > urea.[5]

Q4: How can I determine the maximum soluble concentration of my urea derivative in my specific cell culture medium?

You should perform a solubility test. This involves preparing serial dilutions of your compound in the exact cell culture medium you plan to use for your experiment. After a relevant incubation period (e.g., 2-4 hours at 37°C), visually inspect the solutions for any signs of precipitation.[1] The highest concentration that remains clear is the approximate maximum soluble concentration.[1] For a more quantitative assessment, you can measure the turbidity of the solutions using a spectrophotometer.[8]

In-Depth Troubleshooting Guides

Scenario 1: Immediate Precipitation Upon Addition to Media

If you observe immediate precipitation, the primary cause is likely exceeding the compound's aqueous solubility. Here’s a systematic approach to resolving this issue.

G A Precipitation Observed Immediately B Reduce Final Concentration A->B Is the final concentration high? D Optimize Addition Method A->D Is the addition method rapid? C Modify Stock Solution B->C Precipitation Persists E Successful Dissolution B->E Problem Solved F Still Precipitates C->F H Use Lower Stock Concentration C->H I Change Solvent C->I D->C Precipitation Persists D->E Problem Solved G Consider Formulation Strategies F->G H->D I->D

Caption: Workflow for troubleshooting immediate precipitation.

  • Reduce the Final Concentration: This is the most straightforward solution. Lower the final concentration of your urea derivative in the culture medium to a level below its solubility limit.[1]

  • Optimize the Addition Method:

    • Pre-warm the cell culture medium to 37°C before adding the compound.[1]

    • Add the stock solution dropwise while gently swirling the medium to ensure uniform mixing and avoid localized high concentrations.[1][9]

    • Avoid adding the stock solution directly to the side of the culture vessel.[1]

  • Modify the Stock Solution:

    • Use a Lower Stock Concentration: Preparing a more dilute stock solution can help. A larger volume of a more dilute stock can be added more slowly and mixed more effectively.[1]

    • Consider Alternative Solvents: While DMSO is common, it's not always optimal. For some compounds, ethanol or other organic solvents might be more suitable. However, always be mindful of the final solvent concentration in your culture, which should typically be less than 0.5% to avoid cytotoxicity.[10]

Scenario 2: Delayed Precipitation During Incubation

Delayed precipitation points to issues with compound stability or interactions within the complex environment of the cell culture medium over time.

G A Delayed Precipitation Observed B Check for Temperature Effects A->B C Evaluate pH Stability B->C No obvious temperature sensitivity D Consider Serum Interactions C->D pH is stable H Reduce Serum Concentration D->H I Use Serum-Free Medium D->I E Successful Dissolution F Still Precipitates G Investigate Media Component Interactions F->G J Change Media Formulation G->J H->E Problem Solved H->F I->E Problem Solved I->F J->E Problem Solved

Caption: Workflow for troubleshooting delayed precipitation.

  • Evaluate pH Stability: Monitor the pH of your culture medium over the course of the experiment. If you observe a significant pH shift, consider using a medium with a more robust buffering system.[1]

  • Consider Serum Interactions: Serum proteins are a common cause of compound precipitation.[1] Urea derivatives are known to interact with proteins like albumin.[4][11][12]

    • Try reducing the serum concentration.

    • If your cells can tolerate it, switch to a serum-free medium.[1]

  • Investigate Media Component Interactions: Certain components of basal media, such as salts, can interact with your compound.[13] If you suspect this is the case, you may need to test different media formulations.

  • Consider Formulation Strategies: For particularly challenging compounds, the use of solubilizing agents or precipitation inhibitors like HPMC, PVP, or PEG might be necessary, though their effects on your specific cell model would need to be validated.[14]

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution of a urea derivative, which is typically a powder, for use in cell culture.

Materials:

  • Urea derivative powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), aseptically weigh the desired amount of the urea derivative powder and transfer it to a sterile tube or vial.[9][15]

  • Calculate the volume of DMSO required to achieve the desired stock concentration.

  • Add the calculated volume of sterile DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if the compound is not temperature-sensitive.[8][9]

  • Visually inspect the solution to ensure no particulates are present.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the specific compound.[10]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

This protocol provides a method to empirically determine the solubility limit of your urea derivative in your specific experimental medium.

Materials:

  • Urea derivative stock solution (from Protocol 1)

  • Complete cell culture medium (the same formulation used in your experiments)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Pre-warm the complete cell culture medium to 37°C.

  • Prepare a series of dilutions of your urea derivative stock solution directly in the pre-warmed medium. For example, you can perform a two-fold serial dilution.

  • Include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration).

  • Incubate the dilutions for a period relevant to your experiment (e.g., 2, 4, or 24 hours) at 37°C and 5% CO2.

  • After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). A microscope can be used for more sensitive detection.

  • The highest concentration that remains completely clear is your approximate maximum soluble concentration. It is advisable to work at or below this concentration in your experiments.[1]

Data Summary

Table 1: Factors Influencing Urea Derivative Precipitation in Cell Culture

FactorCausalityRecommended Action
Solvent Shock Rapid change in solvent polarity upon dilution of organic stock in aqueous media.[1]Reduce final concentration, use a more dilute stock solution, add stock solution slowly with mixing.[1]
Temperature Some compounds have lower solubility or stability at 37°C over time.[1]Confirm compound stability at 37°C; if unstable, consider shorter incubation times.
pH Cellular metabolism can alter media pH, affecting compound ionization and solubility.[1][3]Monitor media pH; use a more robustly buffered medium if necessary.[1]
Serum Proteins Urea derivatives can bind to serum proteins, leading to the formation of insoluble complexes.[1][4]Reduce serum concentration or switch to a serum-free medium.[1]
Media Salts High concentrations of salts in the medium can interact with the compound, causing it to precipitate.[13]Test alternative media formulations with different salt compositions.
Evaporation Water loss from the culture vessel increases the compound concentration above its solubility limit.[1][7]Ensure proper incubator humidity and seal culture vessels appropriately.[7]

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Ghosh, K., et al. (2019). Exploring the potential of a urea derivative: an AIE-luminogen and its interaction with human serum albumin in aqueous medium. RSC Advances. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Lin, C., et al. (2014). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Nanomaterials. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Saeed, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Goyal, B., et al. (2020). Urea-aromatic interactions in biology. Journal of Biosciences. Retrieved from [Link]

  • Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • Mir, M. A., et al. (2007). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Simpson, R. B., & Kauzmann, W. (1953). Denaturation of globular proteins. I. The interaction of urea and thiourea with bovine plasma albumin. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2024). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Retrieved from [Link]

  • PubMed. (2025). Molecular mechanisms underlying the effects of urea and the structural dynamics of bovine serum albumin. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Drug Precipitation Inhibitors in Supersaturable Formulations. Retrieved from [Link]

  • Ureakool. (n.d.). Urea pH in Water: What You Need to Know. Retrieved from [Link]

  • MDPI. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • MDPI. (2025). A Precipitation-Based Process to Generate a Solid Formulation of a Therapeutic Monoclonal Antibody: An Alternative to Lyophilization. Retrieved from [Link]

  • ResearchGate. (2018). novel Urea, thiourea and selenourea derivatives of diselenides: synthesis and leishmanicidal activity. Retrieved from [Link]

  • MDPI. (2022). Soil Moisture and Temperature Effects on Granule Dissolution and Urease Activity of Urea with and without Inhibitors—An Incubation Study. Retrieved from [Link]

  • UCL Discovery. (2017). Protein Precipitation for the Purification of Therapeutic Proteins. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Retrieved from [Link]

  • ResearchGate. (2018). Quantitative determination of urea concentrations in cell culture medium. Retrieved from [Link]

  • PubMed. (2018). Quantitative determination of urea concentrations in cell culture medium. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for N,N'-Disubstituted Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N'-disubstituted ureas. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials from this versatile class of compounds. Here, we move beyond generic protocols to address the specific nuances of N,N'-disubstituted ureas, focusing on the scientific principles that govern solvent selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallizing my N,N'-disubstituted urea so much harder than recrystallizing simple, unsubstituted urea?

A: The difficulty arises from fundamental changes in molecular structure and intermolecular forces. Unlike simple urea, which has a high density of hydrogen bond donors (four N-H bonds) and is highly polar, N,N'-disubstituted ureas present a more complex challenge:

  • Reduced Hydrogen Bonding Capability: Substitution on the nitrogen atoms reduces the number of N-H donors available for forming the strong, predictable hydrogen-bonded networks seen in simple urea crystals. This alters the crystal packing and solubility characteristics significantly.[1][2]

  • Steric Hindrance: Bulky substituents (e.g., phenyl, tert-butyl groups) can sterically hinder the formation of well-ordered crystal lattices, making the compound either amorphous or poorly crystalline.[2]

  • Variable Polarity: The substituents dictate the overall polarity of the molecule. An N,N'-diphenylurea is significantly less polar than an N,N'-dimethylurea, meaning a solvent that works for one will likely fail for the other. The "like dissolves like" principle is paramount.[3]

Q2: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is highly undesirable as the oil acts as a solvent for impurities, which then get trapped when the oil eventually solidifies.

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is too supersaturated, or the cooling is too rapid, not allowing enough time for nucleation and ordered crystal growth.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to slightly reduce the saturation, and allow the flask to cool much more slowly. Insulating the flask can promote gradual cooling.[4]

  • Inappropriate Solvent: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of it oiling out.

    • Solution: If the oil solidifies, you may need to re-attempt the recrystallization, perhaps with a different solvent system or after a preliminary purification step like a silica plug.

Q3: I've tried several solvents, but nothing works. What's my next step?

A: When a single solvent fails, a mixed-solvent system is the logical next step. This technique uses two miscible solvents: one in which your compound is highly soluble (the "solvent" or "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[5]

The strategy is to dissolve the compound in a minimum amount of the hot "soluble solvent" and then slowly add the "anti-solvent" to the hot solution until it just begins to turn cloudy (the point of saturation). A drop or two of the "soluble solvent" is then added to restore clarity, and the solution is allowed to cool slowly.[6][7]

Common Miscible Solvent Pairs:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane

  • Toluene-Hexane

  • Dichloromethane-Hexane

Caution: Be mindful of the boiling points when mixing solvents. Adding a low-boiling solvent like diethyl ether to hot acetone can cause it to boil instantly and dangerously.[6]

Troubleshooting Guide: From Theory to Practice

This section provides a systematic approach to overcoming common recrystallization hurdles.

Problem 1: Poor or No Crystal Formation Upon Cooling

Even in a supersaturated solution, the kinetic barrier to crystal nucleation can sometimes prevent crystallization.

Diagnostic Workflow:

start Supersaturated solution fails to crystallize upon cooling scratch Scratch inner surface of flask with a glass rod at the meniscus start->scratch seed Add a 'seed crystal' of the compound scratch->seed If no success concentrate Reheat and boil off some solvent to increase concentration seed->concentrate If no success reassess Re-evaluate solvent choice; consider mixed-solvent system concentrate->reassess If still no success

Sources

Technical Guide: Stability of Benzodioxole Ring Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

This is an advanced technical guide designed for researchers and drug development scientists. It addresses the stability profile of the 1,3-benzodioxole (methylenedioxyphenyl) ring, focusing on its unique susceptibility to specific oxidative mechanisms in metabolic and chemical environments.

Introduction: The Benzodioxole Paradox

The 1,3-benzodioxole ring is a privileged scaffold in medicinal chemistry, present in drugs like Tadalafil, Paroxetine, and Podophyllotoxin.[1] However, it represents a "structural alert" due to its potential for bioactivation. While chemically robust against hydrolysis and mild nucleophiles, the methylene bridge (


) is highly susceptible to specific oxidative attacks—most notably by Cytochrome P450 (CYP) enzymes and hydroxyl radicals.

This guide details the mechanisms of instability, provides protocols for stress testing, and offers troubleshooting workflows for experimental artifacts.

Module 1: Metabolic Stability (The Carbene Trap)

The primary stability concern for benzodioxole-containing compounds is Mechanism-Based Inhibition (MBI) of CYP450 enzymes.

The Mechanism: Carbene Formation

Unlike standard hydroxylation, the oxidation of the benzodioxole methylene carbon by CYP enzymes (specifically CYP3A4, CYP2D6, and CYP1A2) does not lead to a stable alcohol. Instead, it proceeds via a hydrogen abstraction to form a reactive carbene intermediate.

  • The Trap: This carbene acts as a potent ligand, coordinating covalently to the ferrous (

    
    ) heme iron of the CYP enzyme.
    
  • The Consequence: This forms a Metabolic Intermediate Complex (MIC) , which is quasi-irreversible. The enzyme is effectively "dead," leading to non-linear pharmacokinetics and drug-drug interactions (DDIs).

  • Spectral Signature: The MIC displays a characteristic split Soret band with a peak at 455 nm (the "455 nm complex").

Visualization: CYP-Mediated Bioactivation Pathway

Benzodioxole_Metabolism Substrate Benzodioxole (Parent Drug) Radical Free Radical Intermediate Substrate->Radical H-abstraction (NADPH/O2) CYP_Fe CYP450 (Fe3+) Carbene Carbene Intermediate (:C-O-Ph) Radical->Carbene -H2O (Oxidation) MIC Metabolic Intermediate Complex (MIC) (Fe2+ --- :C) Carbene->MIC Coordination to CYP Heme (Fe2+) Catechol Catechol (Minor Product) Carbene->Catechol Hydrolysis (Slow/Minor)

Figure 1: Mechanism of CYP450 inactivation by benzodioxole derivatives. The formation of the carbene-heme complex is the critical instability event.

Module 2: Chemical Stability & Stress Testing

While metabolically labile, the benzodioxole ring is chemically stable under standard storage conditions. However, it degrades rapidly under radical oxidative stress .

Chemical Vulnerabilities
Stress ConditionStabilityMechanism / Outcome
Acid/Base (pH 1-10) High Stable. Unlike acetals, the aromatic fusion stabilizes the ring against hydrolysis.
Hydrogen Peroxide (

)
Moderate Stable to

alone. Requires a metal catalyst (Fenton chemistry) to degrade.
Hydroxyl Radical (

)
Low Rapid cleavage. The methylene hydrogens are readily abstracted by radicals, leading to ring opening and catechol formation .
Light (UV) Moderate Potential for radical formation if stored in solution. Protect from light.
DMSO Solution High Stable in DMSO unless strong oxidants or transition metals are present.
Protocol: Chemical Oxidation Stress Test (Fenton)

Use this assay to determine if your compound will degrade into reactive catechols under radical stress (mimicking high oxidative stress in vivo or shelf degradation).

Reagents:

  • Test Compound (

    
    )
    
  • Ascorbic Acid (

    
    )
    
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )
  • Buffer: Phosphate buffer (pH 7.4)

Procedure:

  • Prepare: Mix Test Compound in buffer with Ascorbic Acid and

    
    .
    
  • Initiate: Add

    
     to start the Fenton reaction (generates hydroxyl radicals).
    
  • Incubate: 30 minutes at 37°C.

  • Terminate: Add Methanol (quenches radicals).

  • Analyze: LC-MS/MS. Look for M-12 (loss of C) or M+2 (hydrolysis to catechol) peaks.

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to troubleshoot unexpected instability or inhibition data.

Troubleshooting_Tree Start Issue: High Clearance or CYP Inhibition Observed Check_Shift Perform IC50 Shift Assay (+/- 30 min pre-incubation) Start->Check_Shift Shift_Yes IC50 Shift > 1.5-fold? (Potency increases with time) Check_Shift->Shift_Yes MBI_Confirmed Diagnosis: Mechanism-Based Inhibition (Carbene Complex Formation) Shift_Yes->MBI_Confirmed Yes Reversible Diagnosis: Reversible Inhibition (Competitive Binding) Shift_Yes->Reversible No Check_Catechol Check for Catechol Formation (LC-MS for M+2 peak) MBI_Confirmed->Check_Catechol Secondary Check PAINS Risk: PAINS / Redox Cycling (False positives in cell assays) Check_Catechol->PAINS Catechol Detected

Figure 2: Troubleshooting workflow for distinguishing mechanism-based inhibition from standard instability.

Frequently Asked Questions

Q: Why does my benzodioxole compound show time-dependent inhibition (TDI) in microsomes? A: This is the classic "Carbene Trap." The CYP enzyme oxidizes the methylene bridge to a carbene, which covalently binds the heme iron. This accumulates over time, making the inhibition appear stronger as the pre-incubation time increases.

  • Action: Calculate the

    
     and 
    
    
    
    values to assess the clinical DDI risk.

Q: Is the benzodioxole ring stable in DMSO stocks? A: Yes, generally. However, if the compound contains trace metal impurities (Fe, Cu), "autoxidation" can occur over months, leading to ring opening.

  • Action: Store DMSO stocks at -20°C and protect from light. If the solution turns slightly brown/pink, check for catechol oxidation products (quinones).

Q: My compound is toxic in cell assays but clean in specific target assays. Why? A: If the ring opens to a catechol , the catechol can undergo redox cycling (oxidizing to o-quinone and reducing back), generating Hydrogen Peroxide (


) in the media. This kills cells non-specifically.
  • Action: Add Catalase (an enzyme that breaks down

    
    ) to the cell media. If toxicity disappears, it was an artifact of redox cycling, not target engagement.
    

Q: Can I replace the benzodioxole to fix metabolic instability? A: Yes. Common bioisosteres that avoid the "carbene trap" include:

  • Difluorobenzodioxole: Fluorine substitution on the methylene carbon prevents hydrogen abstraction (C-F bond is strong).

  • Benzofuran: Removes one oxygen, altering the electronics but maintaining planarity.

  • Indole: A nitrogen-based alternative often tolerated in the same binding pocket.

References

  • Murray, M. (2000).[2] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.[2] Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of cytochrome P450 enzymes.[2][3] Cytochrome P450: Structure, Mechanism, and Biochemistry, 3rd Ed. Link

  • Kumagai, Y., et al. (1991). Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds. Chemical Research in Toxicology, 4(3), 330-334. Link

Sources

Technical Support Center: Overcoming Poor Bioavailability of Chlorophenyl Urea Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Physicochemical & Pharmacokinetic Optimization of Diarylurea Scaffolds

Executive Summary: The "Brick Dust" Paradox

Chlorophenyl urea derivatives (e.g., Sorafenib, Regorafenib, Triclocarban) represent a privileged scaffold in kinase inhibition but a nightmare in formulation. The core issue is the urea moiety (–NH–CO–NH–) . While critical for hydrogen bonding with kinase hinge regions (e.g., Asp-Phe-Gly "DFG" motifs), this same feature drives the formation of robust intermolecular hydrogen bond networks in the solid state.

This results in high melting points (


) and high crystal lattice energy, rendering these drugs "brick dust"—insoluble in water and difficult to dissolve even in lipids. This guide addresses the three critical failure modes: Dissolution-Limited Absorption , Rapid Recrystallization , and Metabolic Clearance .

Module 1: Solid-State Thermodynamics & Solubility

Q1: My API is practically insoluble in water (< 1 g/mL) and precipitates immediately from DMSO stocks. How do I stabilize it for in vitro dosing?

Diagnosis: You are fighting the "Urea Tape" motif .[1] In the crystalline state, chlorophenyl ureas form bifurcated hydrogen bonds (N-H...O=C) with neighboring molecules, creating infinite 1D chains or 2D sheets. Breaking this lattice requires significant energy (


).

Troubleshooting Protocol: Do not rely on simple cosolvents (DMSO/PEG) alone; they cannot prevent the re-formation of the urea lattice upon dilution into aqueous media.

  • Switch to a "Spring and Parachute" System:

    • The Spring: Dissolve API in a high-energy solvent (DMA or NMP are superior to DMSO for ureas).

    • The Parachute: Dilute into media containing a crystallization inhibitor (polymer).

  • Experimental Setup:

    • Stock: 10 mM API in Dimethylacetamide (DMA).

    • Media Additive: Pre-dissolve 0.1% w/v HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) or PVP-VA64 in your assay buffer.[1]

    • Mechanism: The polymer creates a steric barrier that blocks the nucleation sites of the urea tape, maintaining a supersaturated state for 4–6 hours.

Validation Step: Measure turbidity (Absorbance at 650 nm) over 4 hours. A stable reading indicates successful supersaturation maintenance.

Q2: We are developing an Amorphous Solid Dispersion (ASD), but the drug recrystallizes during stability testing (40°C/75% RH). What is going wrong?

Diagnosis: The polymer choice is likely mismatched to the drug's hydrogen-bonding potential. Simple polymers like PVP might absorb moisture, lowering the glass transition temperature (


) and increasing molecular mobility, allowing the urea bonds to snap back into their crystal lattice.

Technical Solution: The Polymer Interaction Match For chlorophenyl ureas, you need a polymer that acts as a hydrogen bond acceptor to compete with the drug's self-interaction.

Polymer CandidateSuitabilityMechanism
PVP K30 LowHygroscopic; moisture disrupts Drug-Polymer H-bonds.[1]
PVP-VA64 MediumLess hygroscopic; vinyl acetate provides hydrophobic shielding.
HPMC-AS (M-Grade) High Amphiphilic; carboxylic groups H-bond with urea protons; hydrophobic acetyl groups shield the chlorophenyl ring.
Eudragit L100 MediumGood pH-dependent release, but miscibility can be lower.

Corrective Workflow:

  • Switch Polymer: Move to HPMC-AS (M or H grade) .

  • Process Change: If using Spray Drying, ensure the outlet temperature is

    
     below the 
    
    
    
    of the ASD to prevent phase separation during drying.
  • Solvent System: Use a DCM:Methanol (2:1) azeotrope. The methanol solubilizes the urea via H-bonding, while DCM dissolves the hydrophobic phenyl rings.

Module 2: Visualization of Stabilization Logic

The following diagram illustrates the decision matrix for stabilizing chlorophenyl urea formulations based on their physicochemical failure modes.

Urea_Formulation_Logic Start Chlorophenyl Urea Drug Candidate (High Tm, Low Solubility) Check_LogP Check LogP & Tm Start->Check_LogP Decision_ASD High Tm (>200°C) Moderate LogP (3-5) Check_LogP->Decision_ASD Crystal Energy Dominates Decision_Lipid Moderate Tm (<180°C) High LogP (>5) Check_LogP->Decision_Lipid Lipophilicity Dominates ASD_Strategy Strategy: Amorphous Solid Dispersion (Spray Drying) Decision_ASD->ASD_Strategy Lipid_Strategy Strategy: SEDDS / LBDD (Lipid Based) Decision_Lipid->Lipid_Strategy Failure_Cryst Risk: Recrystallization (Urea Tape Formation) ASD_Strategy->Failure_Cryst Stability Issue Failure_Precip Risk: Precipitation on Dilution Lipid_Strategy->Failure_Precip Dispersion Issue Sol_Polymer Solution: HPMC-AS / PVP-VA (H-Bond Competition) Failure_Cryst->Sol_Polymer Block Nucleation Sol_Surfactant Solution: Type IV Surfactants (Cremophor / Vitamin E TPGS) Failure_Precip->Sol_Surfactant Maintain Micelles

Caption: Decision tree for formulation selection. High melting point urea drugs require ASDs stabilized by specific polymers to prevent "urea tape" crystal lattice reformation.

Module 3: Bioavailability & Pharmacokinetics (PK)

Q3: Our formulation dissolves well in vitro (FASSIF), but in vivo bioavailability (Rat PK) is still < 10%. Why?

Diagnosis: If solubility is solved, the bottleneck is likely Permeability or Metabolism . Chlorophenyl ureas are notorious substrates for:

  • Efflux Transporters: P-glycoprotein (P-gp/MDR1) actively pumps these drugs back into the gut lumen.

  • CYP3A4 Metabolism: The urea linker is relatively stable, but the terminal phenyl rings are prone to rapid hydroxylation and oxidation.

Diagnostic Experiment (The "PK Triad"): Run a 3-arm PK study to isolate the cause:

  • Arm A: IV bolus (defines clearance).

  • Arm B: Oral formulation.

  • Arm C: Oral formulation + ABT-100 (nonspecific CYP inhibitor) OR Elacridar (P-gp inhibitor).

Interpretation:

  • If Arm C (Elacridar) >> Arm B: Absorption is efflux-limited .

    • Fix: Add Vitamin E TPGS (a P-gp inhibitor) to your formulation.

  • If Arm C (ABT-100) >> Arm B: High First-Pass Metabolism .

    • Fix: Consider a Lymphatic Transport strategy (Long-chain triglycerides) to bypass the portal vein.

Q4: How do I synthesize a prodrug to bypass the solubility limit entirely?

Technical Insight: Direct modification of the urea nitrogen usually abolishes kinase activity (steric clash). The standard approach is a Phosphate Prodrug attached to a hydroxyl group on the phenyl ring (if available) or via a self-immolative linker.

Protocol: Phosphate Prodrug Synthesis Strategy

  • Target: Install a solubilizing phosphate group that is cleaved by Alkaline Phosphatase (ALP) in the intestinal brush border.[1]

  • Reagents: React the phenolic hydroxyl with dibenzyl phosphoramidite, followed by oxidation (t-BuOOH) and hydrogenolysis (H2/Pd-C).

  • Outcome: This converts a Class II/IV drug into a highly soluble transient species.

    • Example: Fosbretabulin mechanism applied to urea analogs.[1]

Module 4: Experimental Protocols

Protocol A: Nanomilling for "Brick Dust" Ureas

Use when chemical modification is impossible and ASDs are unstable.

Materials:

  • Drug Substance (micronized)[2][3]

  • Stabilizer: 0.5% HPMC E3 + 0.1% SDS (Sodium Dodecyl Sulfate)

  • Milling Media: 0.5 mm Yttrium-stabilized Zirconia beads

Step-by-Step:

  • Slurry Prep: Suspend drug at 10% w/v in stabilizer solution.

  • Milling: High-energy wet milling (e.g., Netzsch or Dyno-Mill) at 2000 rpm.

  • Endpoint: Monitor particle size (D50) via Dynamic Light Scattering (DLS). Target: < 200 nm .

    • Why 200 nm? This increases the saturation solubility (

      
      ) via the Ostwald-Freundlich equation, critical for high-melting ureas.
      
  • Recovery: Spray dry the nanosuspension with mannitol to prevent Ostwald ripening (crystal growth) during storage.

References

  • Structure-Property Rel

    • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry[4][5]

    • Source: NIH / PMC
    • Link:[Link]

  • Amorphous Solid Dispersion Mechanisms

    • Title: Regorafenib Amorphous Solid Dispersions: Formulations and Biopharmaceutical Performance[6]

    • Source: Heinrich Heine University Düsseldorf
    • Link:[Link]

  • Sorafenib Formulation Optimiz

    • Title: Efficient development of sorafenib tablets with improved oral bioavailability enabled by coprecipitated amorphous solid dispersion[7][8]

    • Source: International Journal of Pharmaceutics (via PubMed)
    • Link:[Link]

  • Prodrug Str

    • Title: Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Str
    • Source: Journal of Medicinal Chemistry (via PubMed)
    • Link:[Link]

  • Hydrogen Bonding in Sulfonamides and Ureas

    • Title: Hydrogen bonding in sulfonamide crystal structures (Graph Set Analysis)
    • Source: Journal of Pharmaceutical Sciences
    • Link:[Link]

Sources

Validation & Comparative

IC50 comparison of benzodioxole ureas against standard sEH inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors: Benchmarking Novel Scaffolds Against Established Standards

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of urea-based inhibitors of soluble epoxide hydrolase (sEH), with a focus on how novel chemical scaffolds, such as benzodioxole and related heterocyclic ureas, measure up against widely-used standard inhibitors. We will delve into the mechanistic basis of sEH inhibition, present comparative inhibitory potency (IC50) data, and provide a detailed experimental protocol for assessing inhibitor efficacy.

The Rationale for sEH Inhibition: A Therapeutic Strategy

The soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid metabolic cascade.[1] Within this pathway, cytochrome P450 (CYP) epoxygenases convert polyunsaturated fatty acids into bioactive epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[2] These EETs are potent endogenous signaling molecules that exhibit a range of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[3][4]

The primary role of sEH is to hydrolyze these protective EETs into their corresponding, and generally less bioactive, dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting the activity of sEH, the concentration and bioavailability of EETs are increased, thereby amplifying their therapeutic effects. This makes sEH a promising therapeutic target for a multitude of conditions, including hypertension, inflammation, and neuropathic pain.[1]

sEH_Pathway cluster_0 Arachidonic Acid (AA) Metabolism AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs Epoxy Fatty Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs Diols (DHETs) (Less Bioactive / Pro-inflammatory) sEH->DHETs Inhibitors sEH Inhibitors (e.g., Benzodioxole Ureas) Inhibitors->sEH Inhibition

Caption: The sEH signaling pathway and point of intervention.

The Urea Pharmacophore: A Cornerstone of sEH Inhibition

A significant number of the most potent sEH inhibitors developed to date are built around a 1,3-disubstituted urea, amide, or carbamate core.[5][6] This central moiety is critical because it acts as a transition-state mimic of the epoxide hydrolysis reaction.[7]

Mechanism of Binding: The inhibitor positions itself within a hydrophobic, L-shaped tunnel in the sEH active site. The key interactions involve the urea pharmacophore forming a hydrogen-bonding network with the catalytic triad of the enzyme:

  • The carbonyl oxygen of the urea accepts hydrogen bonds from two catalytic tyrosine residues (Tyr381 and Tyr465 in human sEH).

  • The urea nitrogens act as hydrogen bond donors to the catalytic aspartate residue (Asp335 in human sEH).[2][7][8]

The potency and selectivity of these inhibitors are then modulated by the hydrophobic groups attached to either side of the urea core, which occupy different regions of the binding tunnel.[7]

Comparative IC50 Analysis: Benzodioxole-related Ureas vs. Standard Inhibitors

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

While a broad class of "benzodioxole ureas" is not extensively documented as a singular group in sEH literature, related heterocyclic ureas, such as benzoxazolone-5-ureas , have been synthesized and shown to be highly potent.[8] These compounds serve as excellent representatives for novel urea-based scaffolds. The following table compares the IC50 values of a highly potent benzoxazolone-urea derivative against several well-established, standard sEH inhibitors.

InhibitorStructural ClassIC50 vs. Human sEHIC50 vs. Mouse sEHIC50 vs. Rat sEHReference(s)
Compound 33 Benzoxazolone-5-Urea0.39 nM Not ReportedNot Reported[8]
t-AUCB Adamantyl Urea1.3 nM 8 nM8 nM[9][10][11]
TPPU Piperidinyl Urea3.7 nM 2.8 nMNot Reported[9][12][13]
AR-9281 (APAU) Adamantyl Urea13.8 nM1.7 nMNot Reported[9][14]
AUDA Aliphatic Urea69 nM18 nMNot Reported[9][15][16][17]
GSK2256294A Cyclohexanecarboxamide27 pM 189 pM61 pM[9][18]

Note: IC50 values can vary between laboratories and assay conditions. The data presented are representative values from cited literature.

Analysis & Insights:

  • Potency of Novel Scaffolds: The benzoxazolone-urea derivative Compound 33 demonstrates exceptional potency against human sEH, with an IC50 of 0.39 nM.[8] This places it among the most potent urea-based inhibitors and validates the exploration of such heterocyclic scaffolds for developing next-generation inhibitors.

  • Benchmark Compounds: Standard inhibitors like t-AUCB and TPPU also exhibit low nanomolar potency and are frequently used as tool compounds in preclinical studies due to their well-characterized pharmacokinetics and cross-species activity.[10][13]

  • Species Selectivity: It is crucial to note the variation in potency across species. For example, AR-9281 is significantly more potent against the murine (mouse) enzyme than the human enzyme, a critical consideration when translating findings from animal models.[14] In contrast, TPPU shows comparable high potency against both human and mouse sEH.[13]

  • Non-Urea Comparators: While this guide focuses on urea-based structures, it is worth noting that non-urea inhibitors like GSK2256294A can achieve picomolar potency, representing the upper echelon of sEH inhibition.[9][18]

Experimental Protocol: Determination of sEH Inhibitor IC50 Values

To ensure the trustworthiness and reproducibility of comparative data, a standardized and self-validating experimental protocol is essential. The most common method for high-throughput screening and potency determination is a fluorescence-based assay.[19][20]

Principle:

This assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) .[21][22] Recombinant sEH hydrolyzes the epoxide moiety of PHOME, which then undergoes intramolecular cyclization and decomposition to yield a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[22][23] The rate of increase in fluorescence is directly proportional to sEH activity. An inhibitor will slow this rate.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds (e.g., Benzodioxole Urea) and controls (e.g., t-AUCB) in buffer. A1 Dispense diluted test compounds, positive control, and vehicle control into appropriate wells. P1->A1 P2 Dilute recombinant human sEH enzyme in assay buffer and keep on ice. A2 Add diluted sEH enzyme to all wells. Incubate for 5-15 min at RT (Pre-incubation). P2->A2 P3 Dilute fluorogenic substrate (PHOME) in assay buffer. A3 Initiate reaction by adding diluted PHOME substrate to all wells. P3->A3 A1->A2 A2->A3 A4 Immediately place plate in a fluorescence reader. Measure fluorescence (Ex: 330 nm, Em: 465 nm) kinetically over 30 min. A3->A4 D1 Calculate the rate of reaction (slope) for each well. A4->D1 D2 Normalize data: Calculate % Inhibition relative to vehicle control. D1->D2 D3 Plot % Inhibition vs. log[Inhibitor]. Fit data using a four-parameter non-linear regression to determine the IC50 value. D2->D3

Caption: Experimental workflow for IC50 determination using a fluorescence assay.

Step-by-Step Methodology

Materials:

  • Recombinant human sEH enzyme[1][24]

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[20][25]

  • Fluorogenic substrate: PHOME[21][22]

  • Test compounds (e.g., benzodioxole ureas) and a positive control inhibitor (e.g., AUDA or t-AUCB)[26]

  • DMSO for compound dissolution

  • Black, non-binding 96-well or 384-well microplates[25]

  • Fluorescence microplate reader (Excitation ~330 nm, Emission ~465 nm)[22][23]

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound and the positive control in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 1:3 dilution) of each compound in sEH Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Enzyme Preparation: a. Dilute the stock of recombinant human sEH in cold sEH Assay Buffer to the desired working concentration (typically in the low nanomolar range, to be optimized empirically).[20][25] Keep the diluted enzyme on ice until use.

  • Assay Execution: a. To the wells of a black microplate, add 20 µL of the diluted test compounds, positive control, or vehicle control (buffer with the same percentage of DMSO). b. Add 130 µL of the diluted sEH enzyme solution to all wells. c. Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[22] d. Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted PHOME substrate to all wells. Mix gently.

  • Data Acquisition: a. Immediately place the plate in a pre-warmed (e.g., 30°C) fluorescence microplate reader. b. Measure the fluorescence intensity kinetically, with readings taken every minute for 30 minutes. Use an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[26]

  • Data Analysis: a. For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min). b. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_vehicle - Rate_background)) (Where 'background' is a control with no enzyme or a fully inhibited enzyme). c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the resulting dose-response curve using a four-parameter non-linear regression model to calculate the IC50 value.[26]

Conclusion

The inhibition of soluble epoxide hydrolase remains a highly promising therapeutic strategy. While standard urea-based inhibitors like t-AUCB and TPPU have set a high bar for potency and are invaluable research tools, the development of novel scaffolds is critical for optimizing properties like solubility, metabolic stability, and selectivity. Data on heterocyclic ureas, such as benzoxazolone-5-urea derivatives, demonstrate that sub-nanomolar potency is achievable with these new structures.[8] This guide provides the framework for objectively comparing such novel compounds against established benchmarks using a robust, fluorescence-based assay, enabling researchers to confidently identify and advance the most promising candidates in drug development programs.

References

  • Al-Saffar, H., et al. (2011). Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury. PMC. [Link]

  • MDPI. (2023). Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review. MDPI.com. [Link]

  • Hsu, C., et al. (2020). TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. PMC. [Link]

  • SignalChem. (2026). TPPU: Advancing sEH Inhibitor Science for Pain and Cardiovascular Research. SignalChem.com. [Link]

  • American Physiological Society. (2015). Pharmacological inhibition of soluble epoxide hydrolase provides cardioprotection in hyperglycemic rats. American Physiological Society Journals. [Link]

  • Adooq Bioscience. (n.d.). Epoxide Hydrolase inhibitors. Adooq.com. [Link]

  • ACS Publications. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ScienceDirect.com. [Link]

  • Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent.com. [Link]

  • Jones, P. D., et al. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical biochemistry. [Link]

  • ResearchGate. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate. [Link]

  • Semantic Scholar. (2021). Novel Potential Binding Sites for Selective Inhibitor Design of Human Soluble Epoxide Hydrolase. Semantic Scholar. [Link]

  • MDPI. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. MDPI.com. [Link]

  • MDPI. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. MDPI.com. [Link]

  • PMC. (2022). Intradomain Allosteric Regulation of Soluble Epoxide Hydrolase by Its Substrates. PMC. [Link]

  • Bentham Science. (2021). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Bentham Science. [Link]

  • ACS Publications. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sciforum. (2017). Design, Synthesis And Activity Evaluation Of New Irreversible Myeloperoxidase Inhibitors Derived From Benzodioxole. Sciforum.net. [Link]

  • PMC. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. [Link]

  • PMC. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. [Link]

  • PMC. (2013). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. PMC. [Link]

  • PMC. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC. [Link]

  • MDPI. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI.com. [Link]

  • ResearchGate. (n.d.). Determined IC50 values for inhibition of human sEH for a small library... ResearchGate. [Link]

  • PMC. (2011). Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. PMC. [Link]

  • PMC. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PMC. [Link]

  • ResearchGate. (2001). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement: Benzodioxole vs. Phenyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosterism, the practice of substituting one functional group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1] Among the most common structural motifs in pharmaceuticals is the phenyl ring, valued for its rigid scaffold and ability to engage in various intermolecular interactions.[2][3][4] However, its lipophilicity and susceptibility to metabolic oxidation often present challenges.

This guide provides an in-depth comparative analysis of the 1,3-benzodioxole (or methylenedioxyphenyl) moiety as a bioisostere for the phenyl group. While structurally similar, their divergent metabolic fates and resulting pharmacological consequences demand careful consideration. We will dissect their physicochemical differences, explore their profoundly different metabolic profiles, and provide the experimental frameworks necessary to empirically determine the superior choice for your specific drug discovery campaign.

Physicochemical Properties: A Tale of Two Rings

At first glance, the benzodioxole and phenyl groups offer similar scaffolds for presenting substituents to a biological target. However, the introduction of the dioxole ring imparts subtle yet significant changes to the molecule's electronic and physical nature.

The key distinction lies in the increased polarity and reduced lipophilicity of the benzodioxole group compared to an unsubstituted phenyl ring. The two oxygen atoms act as hydrogen bond acceptors, increasing the polar surface area (PSA) and potentially improving aqueous solubility—a common hurdle in drug development. Conversely, the phenyl group is classically hydrophobic.[3] This fundamental difference can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, affecting everything from cell membrane permeability to plasma protein binding.

Table 1: Comparative Physicochemical Properties

PropertyPhenyl Group (C₆H₅-)1,3-Benzodioxole-5-yl (C₇H₅O₂-)Rationale for Impact
Approx. Molecular Weight ~77 g/mol ~121 g/mol Increased mass may affect ligand-receptor fit.
Lipophilicity (cLogP) HigherLowerInfluences solubility, permeability, and off-target binding.
Polar Surface Area (PSA) 0 Ų~18.5 ŲAffects solubility and ability to cross cell membranes.
Hydrogen Bond Acceptors 0 (π system can be a weak acceptor)2Can form additional interactions with water or target proteins.
Electronic Nature Can be electron-donating or withdrawing via resonance/induction depending on other substituents.[3]Generally electron-donating.Modulates pKa of adjacent groups and target interactions.

The Metabolic Crossroads: Stability vs. Inhibition

The most critical divergence between these two moieties lies in their interaction with the body's primary metabolic machinery: the Cytochrome P450 (CYP) enzyme superfamily. This difference is not merely a nuance; it is a fundamental mechanistic distinction that can be either a significant liability or a powerful design strategy.

Metabolism of the Phenyl Group

The phenyl ring is a common substrate for Phase I metabolism, typically undergoing hydroxylation catalyzed by CYP enzymes.[5] This reaction introduces a polar hydroxyl group, facilitating excretion. The exact position of hydroxylation depends on the electronic properties of other substituents on the ring and can lead to the formation of active, inactive, or occasionally, reactive metabolites.[5] While this metabolic pathway can be a clearance route that shortens a drug's half-life, it is generally considered a predictable and manageable metabolic fate.

Metabolism of the Benzodioxole Group: A Potent Inhibitor

The benzodioxole moiety has a well-documented and mechanistically distinct metabolic profile: it is a potent mechanism-based inhibitor of CYP enzymes.[6][7][8][9]

The process involves:

  • Oxidation: The P450 enzyme oxidizes the methylene carbon of the dioxole bridge.

  • Carbene Formation: This oxidation leads to the formation of a highly reactive carbene intermediate.[10][11]

  • Inhibition: The carbene then coordinates tightly with the heme iron center of the CYP enzyme, forming a stable, quasi-irreversible metabolic-intermediate (MI) complex.[10][11][12][13]

This inactivation of CYP enzymes has profound consequences:

  • Drug-Drug Interactions (DDIs): By inhibiting key metabolic enzymes like CYP3A4, a benzodioxole-containing drug can dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity.[7][12]

  • Pharmacokinetic Enhancement: Conversely, this inhibition can be exploited. By blocking its own metabolism or the metabolism of a co-administered drug, the benzodioxole group can increase a compound's metabolic stability, prolong its half-life, and boost its therapeutic exposure.[9]

  • Reactive Metabolite Risk: The formation of reactive intermediates like carbenes or alternative ortho-quinones is a significant safety liability, as these species can covalently bind to proteins and other macromolecules, potentially leading to idiosyncratic toxicity.[10][11][14]

cluster_0 Phenyl Metabolism cluster_1 Benzodioxole Metabolism Phenyl Phenyl Hydroxylated Metabolite Hydroxylated Metabolite Phenyl->Hydroxylated Metabolite CYP-mediated Hydroxylation Excretion Excretion Hydroxylated Metabolite->Excretion Increased Polarity Benzodioxole Benzodioxole Carbene Intermediate Carbene Intermediate Benzodioxole->Carbene Intermediate CYP-mediated Oxidation Inactive MI Complex Inactive MI Complex Carbene Intermediate->Inactive MI Complex Covalent Binding CYP Enzyme CYP Enzyme CYP Enzyme->Inactive MI Complex

Caption: Comparative metabolic fates of phenyl and benzodioxole moieties.

Activity Comparison: A Case Study in COX Inhibition

Theoretical properties must be validated by empirical data. A compelling example comes from the development of cyclooxygenase (COX) inhibitors. A study involving the synthesis of benzodioxole derivatives as analogues of the phenyl-containing drug Ketoprofen revealed significant differences in activity and selectivity.[15]

Table 2: Case Study - Ketoprofen Analogues as COX Inhibitors

Compound ClassKey MoietyObservationImplicationReference
KetoprofenPhenylStandard non-selective COX inhibitor.Baseline for comparison.[15]
Benzodioxole AnaloguesBenzodioxoleShowed moderate activity against COX-1 and COX-2.The scaffold is pharmacologically active.[15]
Benzodioxole AnaloguesBenzodioxoleDemonstrated better COX-2 selectivity compared to Ketoprofen.The larger, more polar benzodioxole moiety may favor binding to the COX-2 active site over COX-1.[15]

This case illustrates that the bioisosteric switch is not neutral; it can actively modulate biological activity and selectivity, likely by altering the compound's size, electronics, and interactions within the target's binding pocket.

Essential Experimental Protocols for Evaluation

To make an informed decision between these two bioisosteres, a rigorous, side-by-side experimental evaluation is non-negotiable. The following protocols provide a self-validating system for characterizing and comparing analogues.

start Synthesize Phenyl & Benzodioxole Analog Pair protocol1 Protocol 1: Metabolic Stability Assay (Liver Microsomes) start->protocol1 protocol2 Protocol 2: CYP Inhibition Assay (Time-Dependent) start->protocol2 protocol3 Protocol 3: Permeability Assay (Caco-2) start->protocol3 protocol4 Protocol 4: Receptor Binding Assay start->protocol4 adme_data Comparative ADME Profile: (Half-life, DDI Risk, Absorption) protocol1->adme_data protocol2->adme_data protocol3->adme_data activity_data Comparative Potency: (IC₅₀ / Kᵢ) protocol4->activity_data decision Data-Driven Decision: Select Optimal Bioisostere adme_data->decision activity_data->decision

Caption: Recommended experimental workflow for comparative evaluation.

Protocol 1: In Vitro Metabolic Stability Assay
  • Objective: To determine the intrinsic clearance (Clint) of each compound in a metabolically active system.

  • Causality: A compound with low stability (rapid clearance) will have a short in vivo half-life, potentially requiring frequent dosing. This assay quantifies the rate of disappearance due to Phase I metabolism.[16]

  • Methodology:

    • Preparation: Thaw cryopreserved human liver microsomes (HLM) at 37°C.[17] Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[18]

    • Compound Incubation: Add the test compound (phenyl and benzodioxole analogues) to the microsome suspension at a final concentration of 1 µM.

    • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor solution (final concentration ~1 mM).[18] A parallel control incubation without NADPH is crucial to assess non-enzymatic degradation.

    • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[18]

    • Quenching: Immediately terminate the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard (for LC-MS analysis). This precipitates the microsomal proteins.

    • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

    • Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[19]

Protocol 2: Cytochrome P450 Time-Dependent Inhibition (TDI) Assay
  • Objective: To determine if the benzodioxole analogue causes mechanism-based inhibition of key CYP isozymes (e.g., CYP3A4).

  • Causality: TDI is a major red flag for DDI potential. This assay is designed to specifically detect the quasi-irreversible inhibition characteristic of benzodioxole metabolism.[12][13]

  • Methodology:

    • Primary Incubation (Pre-incubation):

      • Incubate the test compound (at multiple concentrations) with human liver microsomes and NADPH at 37°C for a set period (e.g., 30 minutes). This allows the potential inhibitor to be metabolized to the reactive intermediate and inactivate the enzyme.

      • A control incubation is run in the absence of NADPH.

    • Secondary Incubation (Probe Substrate Reaction):

      • After pre-incubation, dilute the mixture significantly into a solution containing a CYP-isoform-specific probe substrate (e.g., midazolam for CYP3A4) and additional NADPH.

      • The dilution step is critical to minimize any reversible inhibition from the remaining parent compound.

    • Analysis: Allow the probe substrate reaction to proceed for a short time (e.g., 5-10 minutes). Terminate the reaction with cold acetonitrile and analyze the formation of the probe's metabolite by LC-MS/MS.

    • Interpretation: A potent time-dependent inhibitor will show a significant decrease in metabolite formation in the "+NADPH" pre-incubation samples compared to the "-NADPH" samples. This indicates the enzyme was inactivated during the first step. The phenyl analogue is not expected to show significant TDI.

Protocol 3: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of the compounds as a predictor of oral absorption.

  • Causality: The Caco-2 cell line, a human colon adenocarcinoma cell line, forms a monolayer that mimics the intestinal epithelium, including tight junctions and efflux transporters.[20][21] This assay evaluates a compound's ability to pass through this barrier.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ plates) for ~21 days until they form a differentiated, confluent monolayer.[22]

    • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

    • Transport Study (Apical to Basolateral):

      • Add the test compound to the apical (AP, upper) chamber, mimicking the intestinal lumen.

      • At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL, lower) chamber, which mimics the bloodstream.

    • Analysis: Quantify the concentration of the compound in the BL samples using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp), which is the rate of appearance of the compound in the receiver chamber.

    • Efflux Assessment (Optional but Recommended): Perform the experiment in the reverse direction (BL to AP) to calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[20]

Conclusion: A Strategic Choice, Not a Simple Swap

The decision to use a benzodioxole moiety as a bioisostere for a phenyl ring is a significant strategic choice fraught with trade-offs.

  • The phenyl group represents a well-understood, lower-risk scaffold. Its metabolism is generally predictable, though it can be a site of clearance that limits half-life. It is the conservative choice when minimizing metabolic liabilities is the primary goal.

  • The benzodioxole group is a high-risk, high-reward option. Its propensity for mechanism-based CYP inhibition is a major liability due to the potential for drug-drug interactions and reactive metabolite formation.[10][11] However, this same property can be masterfully exploited as a "pharmacokinetic enhancer" to block metabolism and deliberately increase a drug's exposure and duration of action. Furthermore, as demonstrated with COX inhibitors, it can positively modulate target selectivity.[15]

The choice is entirely context-dependent. For a drug intended for a healthy, broad population with a high risk of polypharmacy, the benzodioxole's DDI potential may be unacceptable. For a targeted therapy in a well-defined patient group (e.g., oncology), where boosting exposure is critical and co-medications can be carefully managed, it may be an enabling strategy.

Ultimately, this guide serves not to declare a winner, but to illuminate the critical differences and provide the robust experimental framework required for you, the medicinal chemist, to make a data-driven, project-specific decision.

References

  • Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. PubMed. Available at: [Link]

  • Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts. ResearchGate. Available at: [Link]

  • Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. National Institutes of Health (NIH). Available at: [Link]

  • caco-2 cell permeability, pampa membrane assays. Slideshare. Available at: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Deleterious effects of reactive metabolites. National Institutes of Health (NIH). Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available at: [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. National Institutes of Health (NIH). Available at: [Link]

  • Receptor-Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Receptor-Binding Assays. MilliporeSigma. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. Available at: [Link]

  • Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. National Institutes of Health (NIH). Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Taylor & Francis Online. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. Available at: [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available at: [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Available at: [Link]

  • Basic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. PubMed. Available at: [Link]

  • The relationship between the metabolism and toxicity of benzodioxole compounds. PubMed. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. National Institutes of Health (NIH). Available at: [Link]

  • Phenyl group. Wikipedia. Available at: [Link]

  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. National Institutes of Health (NIH). Available at: [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]

  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. ResearchGate. Available at: [Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. Available at: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Semantic Scholar. Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. National Institutes of Health (NIH). Available at: [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Available at: [Link]

  • What is the importance of metabolic stability in drug design?. Patsnap. Available at: [Link]

  • Phenyl group – Knowledge and References. Taylor & Francis. Available at: [Link]

  • On Mechanisms of Reactive Metabolite Formation from Drugs. ResearchGate. Available at: [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Available at: [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. scielo.br. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.